molecular formula C10H13N B022060 4-(1-Penten-3-yl)pyridine CAS No. 100190-74-7

4-(1-Penten-3-yl)pyridine

Cat. No.: B022060
CAS No.: 100190-74-7
M. Wt: 147.22 g/mol
InChI Key: KSHXKHLVWCSOJZ-UHFFFAOYSA-N
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Description

4-(1-Penten-3-yl)pyridine is a substituted pyridine derivative characterized by a pentenyl group attached to the pyridine ring at the 4-position. Pyridine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. These analogs share key structural motifs, such as substituent flexibility and aromatic nitrogen, which influence their chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

100190-74-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

4-pent-1-en-3-ylpyridine

InChI

InChI=1S/C10H13N/c1-3-9(4-2)10-5-7-11-8-6-10/h3,5-9H,1,4H2,2H3

InChI Key

KSHXKHLVWCSOJZ-UHFFFAOYSA-N

SMILES

CCC(C=C)C1=CC=NC=C1

Canonical SMILES

CCC(C=C)C1=CC=NC=C1

Synonyms

Pyridine, 4-(1-ethyl-2-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on pyridine derivatives with substituents at the 4-position, emphasizing structural, electronic, and functional differences. Key analogs include:

4-(1-Aminoethyl)pyridine

  • Structure: Features an aminoethyl group at the 4-position of pyridine.
  • Chemical Softness (S): Extremely low (0.16 eV), suggesting low theoretical toxicity .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

  • Structure : Contains a chloro-substituted pyridine core with aryl substituents.
  • Physical Properties: Melting Point: Ranges from 268–287°C, influenced by substituent electronegativity (e.g., -NO2 increases rigidity) . Molecular Weight: Varies between 466–545 g/mol depending on substituents (e.g., -Br increases molecular weight significantly) .
  • Synthetic Yield : Reported at 67–81% , with higher yields for electron-donating groups .

4-(2-Aminoethyl)pyridinium Tetracyanometallate(II) Complexes

  • Structure : Combines pyridine with cyanide ligands and transition metals (e.g., Cd(II), Ni(II)).
  • Properties :
    • Thermal Stability : Decomposes above 200°C , suitable for high-temperature applications .
    • Spectroscopic Features : IR and NMR data confirm metal-ligand coordination and structural integrity .

Comparative Analysis

Structural and Electronic Differences

Compound Substituent HOMO-LUMO Gap (eV) Melting Point (°C) Key Applications
4-(1-Penten-3-yl)pyridine* Alkenyl (C5H9) Not reported Not reported Hypothetical: Catalysis/Materials
4-(1-Aminoethyl)pyridine Aminoethyl (C2H6N) 6.08 Not reported Coordination polymers, bioactivity
2-Amino-4-(2-chloro-5-aryl)pyridine Chloro + aryl Not reported 268–287 Antimicrobial agents
4-(2-Aminoethyl)pyridinium complexes Metal-cyanide Not reported >200 Materials science

Reactivity and Functional Group Impact

  • Alkenyl vs. Aminoethyl Groups: Alkenyl groups (e.g., in 4-(1-Penten-3-yl)pyridine) likely enhance hydrophobicity and π-π stacking, whereas aminoethyl groups improve solubility and metal-binding capacity .
  • Chloro and Aryl Substituents : Increase molecular rigidity and thermal stability, critical for solid-state applications .

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